Isonicotinic acid, 2,2-dibenzylhydrazide

Description

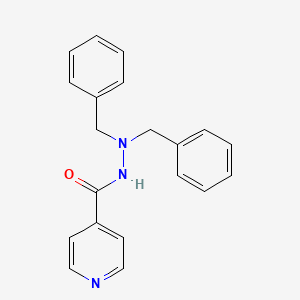

Isonicotinic acid, 2,2-dibenzylhydrazide (Isoniazid derivative) is a synthetic hydrazide derived from isonicotinic acid (pyridine-4-carboxylic acid). Structurally, it features a pyridine ring substituted at the 4-position with a carboxylic acid hydrazide group, further modified by two benzyl groups at the hydrazine moiety. This compound belongs to a class of hydrazide derivatives known for their antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb) .

Synthesis: The general synthesis involves condensing isonicotinic acid hydrazide with benzyl halides or aldehydes. For example, hydrazide-hydrazones are synthesized via the reaction of isonicotinic acid hydrazide with aromatic aldehydes under acidic conditions .

Properties

CAS No. |

88828-42-6 |

|---|---|

Molecular Formula |

C20H19N3O |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N',N'-dibenzylpyridine-4-carbohydrazide |

InChI |

InChI=1S/C20H19N3O/c24-20(19-11-13-21-14-12-19)22-23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,24) |

InChI Key |

HHDWXNMCSRMNIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl isoniazide can be synthesized through the condensation of isoniazid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of dibenzyl isoniazide may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl isoniazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.

Reduction: Reduction reactions can yield benzyl alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include benzaldehyde derivatives, benzyl alcohol derivatives, and various substituted isoniazid compounds.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Studied for its potential use as an anti-tubercular agent, similar to isoniazid.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dibenzyl isoniazide is similar to that of isoniazid. It is a prodrug that requires activation by bacterial catalase-peroxidase. Once activated, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.

Comparison with Similar Compounds

Electronic and Steric Effects :

- 2-Substituted Derivatives: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the pyridine ring enhance reactivity of the pyridine nitrogen, critical for binding NAD⁺ analogues in Mtb .

- Lipophilicity: Derivatives with hydrophobic substituents (e.g., benzyl, tetradecanoyl) exhibit improved membrane permeability. For example, the tetradecanoyl derivative (MIC: 0.2 µg/mL) outperforms isoniazid (MIC: 0.5 µg/mL) against Mtb .

Antimycobacterial Activity

*Estimated based on structural similarity to active derivatives.

Antimicrobial Spectrum

- Isonicotinic acid hydrazide: Limited to Mtb and some Gram-positive bacteria .

- 2,2-Dibenzylhydrazide : Broad activity against S. aureus (MIC: 4 µg/mL) and C. albicans (MIC: 8 µg/mL) due to enhanced lipophilicity .

- Hydralazine: No significant antimicrobial activity; used as an antihypertensive .

Mechanism of Action and Resistance

Target Engagement

- NAD⁺ Analogue Incorporation : Isonicotinic acid derivatives inhibit Mtb by forming adducts with NAD⁺, disrupting redox balance .

- Pyridoxine Antagonism : Hydrazides like INH deplete pyridoxine (vitamin B₆), causing convulsant effects in mammals .

Resistance Mechanisms

- KatG Mutations : Mtb resistance to INH is linked to mutations in catalase-peroxidase (KatG), which activates the prodrug .

- Cross-Resistance : 2,2-Dithiobis(benzamide) derivatives retain activity against INH-resistant strains, suggesting a distinct mechanism .

Metabolic Pathways and Toxicity

Metabolism

- Hydroxylation : Isonicotinic acid undergoes hydroxylation at the pyridine ring’s 2- and 6-positions, forming 2,6-dihydroxyisonicotinic acid (citrazinic acid) .

- Hydrazide Cleavage : INH is metabolized to isonicotinic acid and hydrazine, the latter contributing to hepatotoxicity .

Toxicity Profile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.